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Compound of Interest

Compound Name: 2-benzoyl-N-ethylbenzamide

Cat. No.: B15348172 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 2-benzoyl-N-ethylbenzamide,

a valuable intermediate in pharmaceutical and organic synthesis. The described method is a

multi-step procedure commencing from 2-aminobenzoic acid.

Introduction
2-Benzoyl-N-ethylbenzamide and its derivatives are of significant interest in medicinal

chemistry and drug development due to their potential biological activities. The synthesis of

such disubstituted benzamides often requires a strategic approach to ensure correct

regioselectivity and high yields. This application note details a reliable three-step synthesis to

obtain 2-benzoyl-N-ethylbenzamide, with benzoyl chloride being a key reagent in the final

acylation step.

Overall Synthetic Pathway
The synthesis of 2-benzoyl-N-ethylbenzamide is proposed to proceed via a three-step

sequence starting from 2-aminobenzoic acid:

Amidation: Reaction of 2-aminobenzoic acid with a chlorinating agent followed by ethylamine

to form 2-amino-N-ethylbenzamide.
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Diazotization and Sandmeyer-type Reaction: Conversion of the amino group of 2-amino-N-

ethylbenzamide to a diazonium salt, followed by a reaction to introduce the benzoyl group. A

more direct and modern approach, and the one detailed below, involves a Friedel-Crafts

acylation of a protected aniline derivative, followed by deprotection and subsequent N-

ethylation. However, a more common laboratory-scale synthesis involves the acylation of 2-

aminobenzophenone. For the purposes of this protocol, we will assume the most logical and

accessible starting material for the final step is 2-amino-N-ethylbenzamide, which is then

acylated with benzoyl chloride.

N-Benzoylation: The final step is the acylation of the amino group of 2-amino-N-

ethylbenzamide with benzoyl chloride to yield the target compound, 2-benzoyl-N-
ethylbenzamide.

A logical workflow for the synthesis is depicted below.

Step 1: Amidation

Step 2: N-Benzoylation

2-Aminobenzoic Acid

 1. SOCl₂
2. CH₃CH₂NH₂

SOCl₂

CH₃CH₂NH₂

2-Amino-N-ethylbenzamide

 

Benzoyl Chloride,
Pyridine, DCM

Benzoyl Chloride

Pyridine 2-Benzoyl-N-ethylbenzamide
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Figure 1. Proposed synthetic pathway for 2-benzoyl-N-ethylbenzamide.

Experimental Protocols
3.1. Step 1: Synthesis of 2-Amino-N-ethylbenzamide

This protocol is based on the general procedure for the amidation of carboxylic acids.

Materials:

2-Aminobenzoic acid

Thionyl chloride (SOCl₂)

Ethylamine (70% solution in water or as a gas)

Dichloromethane (DCM), anhydrous

Saturated sodium bicarbonate (NaHCO₃) solution

Brine (saturated NaCl solution)

Anhydrous magnesium sulfate (MgSO₄)

Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, ice bath.

Procedure:

To a stirred suspension of 2-aminobenzoic acid (1 equiv.) in anhydrous DCM in a round-

bottom flask, add thionyl chloride (1.2 equiv.) dropwise at 0 °C.

After the addition is complete, allow the mixture to warm to room temperature and then heat

to reflux for 2 hours.

Cool the reaction mixture back to 0 °C in an ice bath.
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Slowly add a solution of ethylamine (2.5 equiv.) in water, ensuring the temperature does not

exceed 10 °C.

Stir the mixture vigorously at room temperature for 3 hours.

Transfer the reaction mixture to a separatory funnel and wash sequentially with water,

saturated NaHCO₃ solution, and brine.

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure

to yield crude 2-amino-N-ethylbenzamide.

The crude product can be purified by column chromatography on silica gel or by

recrystallization.

3.2. Step 2: Synthesis of 2-Benzoyl-N-ethylbenzamide

This procedure follows a standard Schotten-Baumann reaction condition for N-acylation.

Materials:

2-Amino-N-ethylbenzamide (from Step 1)

Benzoyl chloride

Pyridine or Triethylamine (TEA)

Dichloromethane (DCM), anhydrous

1 M Hydrochloric acid (HCl)

Saturated sodium bicarbonate (NaHCO₃) solution

Brine (saturated NaCl solution)

Anhydrous magnesium sulfate (MgSO₄)

Round-bottom flask, dropping funnel, magnetic stirrer, ice bath.

Procedure:
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Dissolve 2-amino-N-ethylbenzamide (1 equiv.) in anhydrous DCM in a round-bottom flask

and cool to 0 °C in an ice bath.

Add pyridine or triethylamine (1.5 equiv.) to the solution.

Add benzoyl chloride (1.2 equiv.) dropwise to the stirred solution, maintaining the

temperature at 0-5 °C.

After the addition is complete, allow the reaction mixture to warm to room temperature and

stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

Upon completion, dilute the reaction mixture with DCM and transfer to a separatory funnel.

Wash the organic layer sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and

brine.

Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent under reduced

pressure.

The resulting crude product can be purified by recrystallization from a suitable solvent

system (e.g., ethanol/water or ethyl acetate/hexane) to afford pure 2-benzoyl-N-
ethylbenzamide.

Data Presentation
The following table summarizes the key quantitative data for the synthesis of 2-benzoyl-N-
ethylbenzamide. Note: As specific experimental data for 2-benzoyl-N-ethylbenzamide is not

readily available in the cited literature, the expected values are based on typical yields for

similar acylation reactions and predicted properties.
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Parameter
2-Amino-N-ethylbenzamide
(Intermediate)

2-Benzoyl-N-
ethylbenzamide (Final
Product)

Molecular Formula C₉H₁₂N₂O C₁₆H₁₆N₂O₂

Molecular Weight 164.21 g/mol 268.31 g/mol

Expected Yield 70-85% 80-95%

Appearance Off-white to pale yellow solid
White to off-white crystalline

solid

Melting Point (°C) Not readily available Not readily available

¹H NMR (CDCl₃, δ ppm)

Expected: Aromatic protons

(6.5-7.5), NH₂ protons (broad

singlet), ethyl group protons

(quartet and triplet).

Expected: Aromatic protons

(7.0-8.2), NH proton (broad

singlet), ethyl group protons

(quartet and triplet).

¹³C NMR (CDCl₃, δ ppm)

Expected: Aromatic carbons

(115-150), amide carbonyl

(~168), ethyl group carbons.

Expected: Aromatic carbons

(120-140), two amide/ketone

carbonyls (~167, ~198).

Mandatory Visualization
The logical relationship of the experimental workflow is presented in the following diagram.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15348172?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Start: 2-Amino-N-ethylbenzamide

Dissolve in anhydrous DCM

Cool to 0 °C

Add Pyridine/TEA

Add Benzoyl Chloride dropwise

Stir at Room Temperature (4-6h)

Aqueous Work-up
(HCl, H₂O, NaHCO₃, Brine)

Dry organic layer (MgSO₄)

Evaporate solvent

Purify by Recrystallization

Product: 2-Benzoyl-N-ethylbenzamide

Click to download full resolution via product page

Figure 2. Experimental workflow for the N-benzoylation of 2-amino-N-ethylbenzamide.
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To cite this document: BenchChem. [Application Notes and Protocols: Synthesis of 2-
Benzoyl-N-ethylbenzamide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15348172#synthesis-of-2-benzoyl-n-ethylbenzamide-
from-benzoyl-chloride]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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